(6-Bromo-2,3-difluorophenyl)trimethylsilane
Overview
Description
“(6-Bromo-2,3-difluorophenyl)trimethylsilane” is a chemical compound with the CAS Number: 473417-24-2 . It has a molecular weight of 265.17 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BrF2Si . The InChI code for this compound is 1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Fluorine-Flanked Congested Sites
(6-Bromo-2,3-difluorophenyl)trimethylsilane demonstrates interesting reactivity in organometallic chemistry. One study showed that similar compounds undergo sec-butyllithium-mediated metalation at specific positions, influenced by the steric pressure from fluorine atoms (Heiss, Leroux, & Schlosser, 2005).
Remote Trimethylsilyl Group Effects
Another study explored how remote trimethylsilyl groups can affect the reactivity of halogenated arenes, including compounds structurally related to this compound. The study highlights the influence of bulky silyl substituents on the reactivity of adjacent halogens (Heiss, Marzi, Mongin, & Schlosser, 2007).
Electrophilic Ipso Substitution
Research on electrophilic ipso substitution in fluoroarenes, including compounds similar to this compound, reveals insights into the reactivity of these compounds in organic synthesis. This study demonstrates the potential for creating unusually substituted fluoroarenes (Coe, Stuart, & Moody, 1998).
Synthesis of Unsymmetrically Substituted Pyrene Derivatives
This compound has been used in synthesizing key precursors for unsymmetrically functionalized pyrene derivatives. This shows its role in facilitating complex organic syntheses (Sato, Maeda, Mihara, & Iwasawa, 2011).
New Solutions for Intermetal Dielectrics
Trimethylsilane derivatives, closely related to this compound, are used in the deposition of dielectric thin films in semiconductor manufacturing. This indicates the compound's potential in electronic materials science (Loboda, 1999).
Safety and Hazards
Properties
IUPAC Name |
(6-bromo-2,3-difluorophenyl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSGHFPSCELKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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